molecular formula C10H16N2O2 B12703140 Uracil, 5-butyl-3,6-dimethyl- CAS No. 91011-04-0

Uracil, 5-butyl-3,6-dimethyl-

Cat. No.: B12703140
CAS No.: 91011-04-0
M. Wt: 196.25 g/mol
InChI Key: CUYNUTWZCBOQKV-UHFFFAOYSA-N
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Description

Uracil, 5-butyl-3,6-dimethyl- is a derivative of uracil, a pyrimidine nucleobase found in RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-3,6-dimethyluracil typically involves the alkylation of uracil derivatives. One common method includes the reaction of uracil with butyl halides and methylating agents under basic conditions. For instance, the reaction of uracil with butyl bromide and methyl iodide in the presence of a strong base like sodium hydride can yield the desired compound .

Industrial Production Methods

Industrial production of such uracil derivatives often employs large-scale alkylation reactions. These processes are optimized for high yield and purity, involving the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Uracil, 5-butyl-3,6-dimethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield uracil oxides, while substitution reactions can introduce halogen atoms or other functional groups .

Scientific Research Applications

Uracil, 5-butyl-3,6-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies of nucleic acid interactions and enzyme mechanisms.

    Medicine: Derivatives of uracil are explored for their potential antiviral and anticancer properties.

    Industry: It is used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of uracil, 5-butyl-3,6-dimethyl- involves its interaction with specific molecular targets. In biological systems, it can mimic natural nucleobases and interfere with nucleic acid synthesis. This can inhibit the activity of enzymes like thymidylate synthase, which is crucial for DNA replication and repair .

Comparison with Similar Compounds

Properties

CAS No.

91011-04-0

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

5-butyl-3,6-dimethyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H16N2O2/c1-4-5-6-8-7(2)11-10(14)12(3)9(8)13/h4-6H2,1-3H3,(H,11,14)

InChI Key

CUYNUTWZCBOQKV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(NC(=O)N(C1=O)C)C

Origin of Product

United States

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